molecular formula C19H19BrN2O3 B2767877 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905659-34-9

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No. B2767877
CAS RN: 905659-34-9
M. Wt: 403.276
InChI Key: OOPHWMXFJYEUGD-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and structural characterization of benzamide derivatives, including those with bromo and ethoxyphenyl groups. These studies often describe detailed methodologies for preparing novel compounds with potential applications in pharmacology and material science. For example, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives have been explored, showing the creation of novel non-peptide CCR5 antagonists through elimination, reduction, and bromination reactions (Cheng De-ju, 2014). Such research highlights the process of synthesizing complex molecules for specific receptor targeting, which could be relevant for developing new therapeutic agents.

Antimicrobial Activity

Benzamide derivatives, similar to the compound of interest, have been evaluated for their antimicrobial properties. Research in this area focuses on creating compounds with potential antibacterial and antifungal activities. The study on the synthesis and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives for their anti-microbial activity provides insights into the potential of these compounds to serve as basis for developing new antimicrobial agents (M. Laxmi, G. Ravi, A. Nath, 2019).

Coordination Chemistry

The coordination chemistry of benzamide derivatives, including those with bromo groups, involves the study of their complexes with metals such as Cu(II) and Ni(II). These studies are crucial for understanding the interaction between organic ligands and metals, which has implications for catalysis, material science, and the development of metal-based drugs. The synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives demonstrate the application of these compounds in forming stable metal complexes with potential catalytic or therapeutic applications (G. Binzet, N. Külcü, U. Flörke, H. Arslan, 2009).

properties

IUPAC Name

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-15(11-18(22)23)21-19(24)13-3-5-14(20)6-4-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHWMXFJYEUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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